5-Tert-butyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-Tert-butyl-1-benzothiophene-2-carboxylic acid: is an organic compound with the molecular formula C13H14O2S and a molecular weight of 234.32 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The tert-butyl group at the 5-position and the carboxylic acid group at the 2-position make this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-benzothiophene-2-carboxylic acid typically involves the functionalization of benzothiophene derivativesThe reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzothiophene. The process includes alkylation, oxidation, and carboxylation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-tert-butyl-1-benzothiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of benzothiophene have shown promise in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In industry, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
1-Benzothiophene-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-Methyl-1-benzothiophene-2-carboxylic acid: The methyl group is smaller than the tert-butyl group, leading to less steric hindrance.
Uniqueness: 5-Tert-butyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h4-7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRGXFORSDNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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